2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-12(5-2)18(22)19-17-15-10-25(23)11-16(15)20-21(17)13-6-8-14(24-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZYGEIZGXDDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide is a novel synthetic molecule with potential biological activities. Its structure includes a thieno[3,4-c]pyrazole framework, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on current research findings and case studies.
- Molecular Formula: C18H23N3O3S
- Molecular Weight: 361.5 g/mol
- Purity: Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thieno[3,4-c]pyrazole moiety is known to exhibit enzyme inhibition properties, particularly against kinases and phosphodiesterases, which are critical in signaling pathways related to inflammation and cancer .
Anticancer Activity
Research has indicated that compounds containing thieno[3,4-c]pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Cancer Cell Line Study:
A study involving the MCF-7 breast cancer cell line reported that treatment with the compound led to a significant decrease in cell proliferation (IC50 = 15 µM) and increased apoptosis markers such as caspase activation . -
Inflammation Model:
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in paw edema and serum levels of inflammatory cytokines compared to control groups . -
Antimicrobial Assay:
The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for further development as an antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 2-ethylbutanamide group in the query compound offers moderate lipophilicity, balancing solubility and bioavailability.
The 4-fluorophenyl group () introduces electron-withdrawing effects, altering charge distribution and binding affinity .
Steric Considerations :
- Adamantane-1-carboxamide () and cyclohexanecarboxamide () introduce bulky substituents, which may limit access to narrow enzymatic pockets.
- The 2-(4-methoxyphenyl)acetamide () and 2-ethylbutanamide (query compound) have linear or branched chains, offering flexibility in target engagement.
Synthetic Feasibility :
- Compounds with simpler amide substituents (e.g., 2-ethylbutanamide, cyclohexanecarboxamide) are synthesized via standard coupling reactions (e.g., Procedure F in ), achieving >98% purity .
- Adamantane derivatives () require specialized reagents, increasing synthetic complexity .
Research Implications
- Structure-Activity Relationships (SAR) : The query compound’s 2-ethylbutanamide group may optimize interactions with hydrophobic kinase pockets compared to bulkier adamantane analogs.
- Pharmacokinetics : The 4-methoxyphenyl group likely enhances metabolic stability over fluorinated analogs, which are prone to oxidative defluorination .
- Future Directions : Comparative crystallographic studies (e.g., using SHELX programs, as in ) could elucidate conformational preferences of these analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
